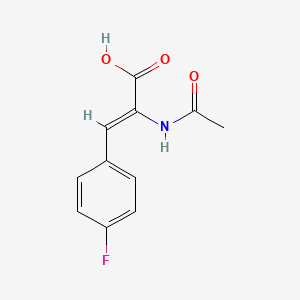
p-Fluoro-alpha-acetamidocinnamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluoro-alpha-acetamidocinnamic Acid typically involves the reaction of 4-fluorobenzaldehyde with acetamide in the presence of a base to form the corresponding cinnamic acid derivative . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium carbonate.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The process would involve similar reaction conditions but with larger quantities of reactants and more efficient purification techniques.
化学反应分析
Types of Reactions: p-Fluoro-alpha-acetamidocinnamic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted cinnamic acid derivatives.
科学研究应用
p-Fluoro-alpha-acetamidocinnamic Acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of p-Fluoro-alpha-acetamidocinnamic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects . For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
相似化合物的比较
- p-Fluorocinnamic Acid
- p-Acetamidocinnamic Acid
- p-Fluoro-alpha-acetamidocinnamic Acid Derivatives
Comparison: this compound is unique due to the presence of both fluorine and acetamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
属性
CAS 编号 |
111649-72-0; 135-51-3 |
|---|---|
分子式 |
C11H10FNO3 |
分子量 |
223.203 |
IUPAC 名称 |
(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6- |
InChI 键 |
PYGHVJGHLGZANA-POHAHGRESA-N |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















